1-Amino-2,4-dimethylpentan-3-ol
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Overview
Description
1-Amino-2,4-dimethylpentan-3-ol is an organic compound with the molecular formula C7H17NO. It is a colorless liquid with a distinctive amine-like odor. This compound is soluble in water and various organic solvents, making it versatile for different applications. Its structure consists of a pentane backbone with amino and hydroxyl functional groups, which contribute to its reactivity and utility in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Amino-2,4-dimethylpentan-3-ol can be synthesized through several methods. One common approach involves the reaction of 4,4-dimethylpentan-3-one with ammonia or an amine under reducing conditions. This reaction typically requires a catalyst such as palladium on carbon (Pd/C) and hydrogen gas to facilitate the reduction process .
Industrial Production Methods: In an industrial setting, the production of this compound often involves large-scale hydrogenation reactions. The starting material, 4,4-dimethylpentan-3-one, is reacted with ammonia in the presence of a suitable catalyst under high pressure and temperature. This method ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Amino-2,4-dimethylpentan-3-ol undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Halogenating agents, alkylating agents.
Major Products Formed:
Oxidation: Ketones, aldehydes.
Reduction: Secondary and tertiary amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-Amino-2,4-dimethylpentan-3-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-amino-2,4-dimethylpentan-3-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and ionic interactions with biological molecules, while the hydroxyl group can participate in hydrogen bonding and other polar interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
1-Amino-4,4-dimethylpentan-3-ol: Similar structure but with different substitution patterns.
2,3-Dimethylpentan-1-ol: Another alcohol with a similar carbon backbone but different functional group positions.
Uniqueness: 1-Amino-2,4-dimethylpentan-3-ol is unique due to its specific combination of amino and hydroxyl groups on a dimethylpentane backbone. This unique structure imparts distinct reactivity and properties, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C7H17NO |
---|---|
Molecular Weight |
131.22 g/mol |
IUPAC Name |
1-amino-2,4-dimethylpentan-3-ol |
InChI |
InChI=1S/C7H17NO/c1-5(2)7(9)6(3)4-8/h5-7,9H,4,8H2,1-3H3 |
InChI Key |
FJGUTTDAGNFFRS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(C)CN)O |
Origin of Product |
United States |
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